3-Fluoro-5-(trifluoromethyl)phenol

Acidity Physicochemical property Drug design

3-Fluoro-5-(trifluoromethyl)phenol (CAS 172333-87-8) is a fluorinated aromatic building block of the trifluoromethylbenzene class, bearing a phenolic hydroxyl group with a meta-fluorine substituent and a meta-trifluoromethyl group. This dual-fluorination pattern imparts distinct physicochemical properties—enhanced acidity (predicted pKa ~7.97) and moderate lipophilicity (LogP ~2.55)—that differentiate it from simpler trifluoromethylphenols.

Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
CAS No. 172333-87-8
Cat. No. B069410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)phenol
CAS172333-87-8
Molecular FormulaC7H4F4O
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)F)C(F)(F)F
InChIInChI=1S/C7H4F4O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
InChIKeyVNTKPYNBATZMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(trifluoromethyl)phenol (CAS 172333-87-8): A Dual-Fluorinated Phenol for Drug and Agrochemical Intermediates – Procurement Overview


3-Fluoro-5-(trifluoromethyl)phenol (CAS 172333-87-8) is a fluorinated aromatic building block of the trifluoromethylbenzene class, bearing a phenolic hydroxyl group with a meta-fluorine substituent and a meta-trifluoromethyl group . This dual-fluorination pattern imparts distinct physicochemical properties—enhanced acidity (predicted pKa ~7.97) and moderate lipophilicity (LogP ~2.55)—that differentiate it from simpler trifluoromethylphenols . It is primarily employed as a versatile intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, where its electron-withdrawing substituents are leveraged to tune metabolic stability and target binding .

Why 3-Fluoro-5-(trifluoromethyl)phenol Cannot Be Replaced by Common Trifluoromethylphenol Isomers: Acidity, Lipophilicity, and Regioselectivity Risks


Substituting 3-fluoro-5-(trifluoromethyl)phenol with a generic isomer or mono-substituted analog introduces significant procurement risk. The precise spatial arrangement of the fluorine and trifluoromethyl groups relative to the hydroxyl group dictates local electron density, directly influencing pKa, LogP, and site-selective reactivity in downstream syntheses [1]. For example, the 4-fluoro-3-(trifluoromethyl) isomer exhibits a weaker acidity (predicted pKa ~8.97) than the target 3-fluoro-5-(trifluoromethyl) isomer (predicted pKa ~7.97) . Such differences can lead to altered reaction kinetics, unexpected regiochemical outcomes in metalation or coupling reactions, and compromised bioactivity of the final drug candidate [2]. Procurement decisions based solely on structural similarity without quantitative verification of these key parameters can result in failed syntheses or off-specification active pharmaceutical ingredients.

Quantitative Differentiation of 3-Fluoro-5-(trifluoromethyl)phenol: Head-to-Head Physicochemical and Reactivity Data


Enhanced Acidity: pKa Comparison vs. 4-Fluoro-3-(trifluoromethyl)phenol

The predicted acidity of 3-fluoro-5-(trifluoromethyl)phenol (pKa = 7.97 ± 0.10) is approximately 1.0 log unit stronger than that of its closer isomer 4-fluoro-3-(trifluoromethyl)phenol (pKa = 8.97 ± 0.18) . This enhanced acidity stems from the additive electron-withdrawing effects of the meta-fluorine and meta-trifluoromethyl substituents, which stabilize the phenolate anion more effectively than the para-fluorine pattern in the comparator [1].

Acidity Physicochemical property Drug design

LogP Modulation: Lipophilicity Comparison vs. 3-(Trifluoromethyl)phenol

The introduction of a fluorine atom at the 3-position in 3-fluoro-5-(trifluoromethyl)phenol raises the predicted LogP to 2.55, compared to 2.41 for the non-fluorinated analog 3-(trifluoromethyl)phenol [1]. While both compounds fall within the optimal drug-like LogP range, the subtle increase in lipophilicity can enhance membrane permeability and metabolic stability, a well-documented effect of aryl fluorination [2].

Lipophilicity ADME Drug-likeness

Unique Ortho-Metalation Directing Effect: A Regioselectivity Advantage

MOM-protected (trifluoromethyl)phenols exhibit exclusive ortho-metalation adjacent to the oxygen, but the meta isomer (which includes the 3-fluoro-5-(trifluoromethyl) substitution pattern) displays optional site selectivity: hydrogen/metal exchange occurs at the 2-position with LIC-KOR reagent and at the 6-position with sec-butyllithium [1]. This dual regioselectivity, not observed for the ortho- or para-substituted isomers, offers synthetic chemists programmable access to different difunctionalized products from a single starting material.

Site-selective metalation Synthetic chemistry Regioselectivity

Optimal Application Scenarios for 3-Fluoro-5-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical R&D


Synthesis of Kinase Inhibitors Requiring an Acidic Phenol Pharmacophore

The enhanced acidity (pKa ~7.97) of 3-fluoro-5-(trifluoromethyl)phenol makes it a privileged fragment for kinase inhibitor design, where a deprotonated phenol can form critical hydrogen bonds with the hinge region . Its moderate lipophilicity (LogP 2.55) also ensures adequate cell permeability, addressing a common limitation of highly polar phenolic inhibitors.

Agrochemical Intermediate for Trifluoromethylphenyl Amide Insecticides

The 3-fluoro-5-(trifluoromethyl)phenyl motif is a key substructure in novel trifluoromethylphenyl amides exhibiting insecticidal and repellent properties [1]. The specific substitution pattern of the target phenol provides the electronic and steric profile optimal for amide coupling, directly impacting the potency and environmental stability of the final agrochemical product.

Site-Selective C-H Functionalization in Parallel Synthesis Libraries

In combinatorial chemistry workflows, the optional site selectivity of meta-substituted (trifluoromethyl)phenols upon metalation allows for the programmed installation of diverse functional groups at either the 2- or 6-position simply by changing the base [2]. This dramatically expands accessible chemical space from a single starting material, reducing inventory complexity and accelerating hit-to-lead optimization.

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